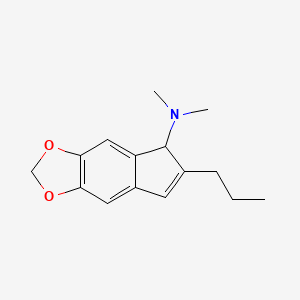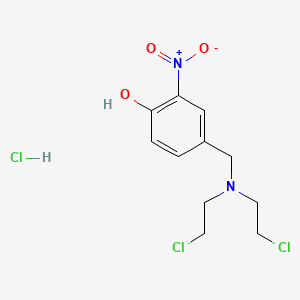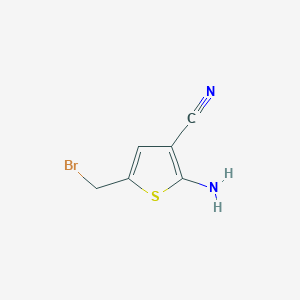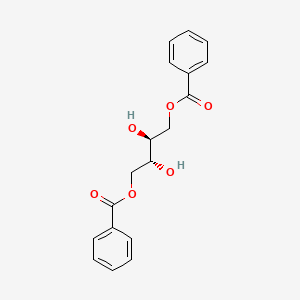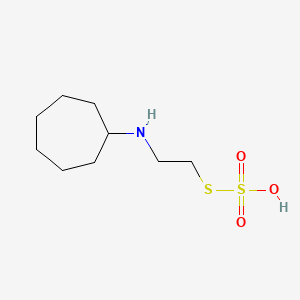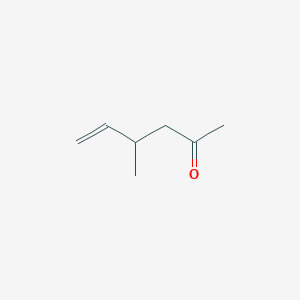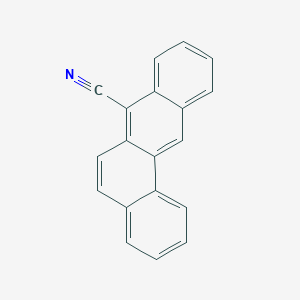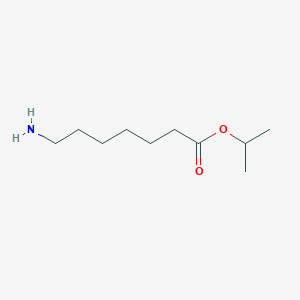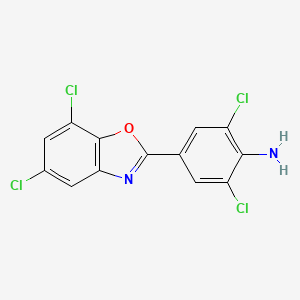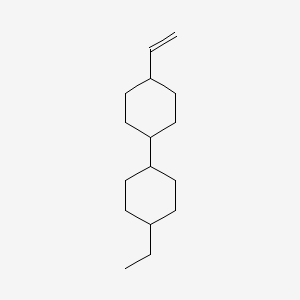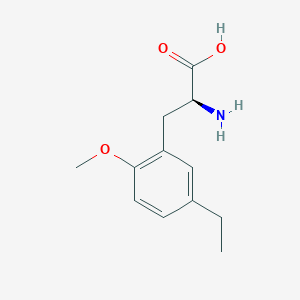
Phenylalanine, 5-ethyl-2-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylalanine,5-ethyl-2-methoxy-(9ci) is a synthetic derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of an ethyl group and a methoxy group attached to the phenyl ring, which distinguishes it from the naturally occurring phenylalanine. The molecular formula of Phenylalanine,5-ethyl-2-methoxy-(9ci) is C12H17NO3, and it has a molecular weight of 223.27 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenylalanine,5-ethyl-2-methoxy-(9ci) typically involves the introduction of the ethyl and methoxy groups to the phenyl ring of phenylalanine. One common method is the alkylation of phenylalanine using ethyl bromide in the presence of a base, followed by methylation using methanol and a suitable catalyst. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Methanol or ethanol
Catalyst: Sodium or potassium hydroxide
Industrial Production Methods
In an industrial setting, the production of Phenylalanine,5-ethyl-2-methoxy-(9ci) may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Material Preparation: Purification of phenylalanine and other reagents.
Reaction: Controlled addition of ethyl bromide and methanol under optimized conditions.
Purification: Crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Phenylalanine,5-ethyl-2-methoxy-(9ci) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
Oxidation Products: Ketones, aldehydes
Reduction Products: Alcohols
Substitution Products: Halogenated derivatives, nucleophilic substitution products
Wissenschaftliche Forschungsanwendungen
Phenylalanine,5-ethyl-2-methoxy-(9ci) has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Phenylalanine,5-ethyl-2-methoxy-(9ci) involves its interaction with specific molecular targets and pathways. The compound can be incorporated into proteins, affecting their structure and function. It may also interact with enzymes involved in metabolic pathways, influencing biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Phenylalanine,5-ethyl-2-methoxy-(9ci) can be compared with other phenylalanine derivatives, such as:
Phenylalanine: The parent compound, lacking the ethyl and methoxy groups.
Tyrosine: A hydroxylated derivative of phenylalanine.
Methoxyphenylalanine: A derivative with only a methoxy group attached.
The uniqueness of Phenylalanine,5-ethyl-2-methoxy-(9ci) lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H17NO3 |
|---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(5-ethyl-2-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H17NO3/c1-3-8-4-5-11(16-2)9(6-8)7-10(13)12(14)15/h4-6,10H,3,7,13H2,1-2H3,(H,14,15)/t10-/m0/s1 |
InChI-Schlüssel |
BLBLIRKDNQKZAH-JTQLQIEISA-N |
Isomerische SMILES |
CCC1=CC(=C(C=C1)OC)C[C@@H](C(=O)O)N |
Kanonische SMILES |
CCC1=CC(=C(C=C1)OC)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(triethylstannane)](/img/structure/B13796061.png)
